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Compound of Interest

Compound Name: 4-Bromo-2-cyclopropoxypyridine

Cat. No.: B596339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

and a plausible synthetic route for the novel compound 4-Bromo-2-cyclopropoxypyridine.

Due to the limited availability of public experimental data for this specific molecule, this

document leverages established principles of organic chemistry and spectroscopy to offer a

robust predictive profile. This guide is intended to support researchers in the synthesis,

characterization, and application of this compound in drug discovery and development.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Bromo-2-
cyclopropoxypyridine. These predictions are based on the analysis of similar molecular

structures and established spectroscopic databases.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.8 - 7.0 d ~1.5 - 2.0

H-5 7.2 - 7.4 dd ~5.0 - 5.5, ~1.5 - 2.0

H-6 7.9 - 8.1 d ~5.0 - 5.5

O-CH (cyclopropyl) 4.2 - 4.4 m -

CH₂ (cyclopropyl) 0.8 - 1.2 m -

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Atom Predicted Chemical Shift (δ, ppm)

C-2 162 - 165

C-3 112 - 115

C-4 120 - 123

C-5 140 - 143

C-6 148 - 151

O-CH (cyclopropyl) 55 - 60

CH₂ (cyclopropyl) 5 - 10

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data
Ion m/z (relative intensity, %)

[M]⁺ 213/215 (base peak, isotopic pattern for Br)

[M-C₃H₄]⁺ 171/173

[M-OC₃H₅]⁺ 156/158
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Ionization Method: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Spectroscopy Data
Functional Group Predicted Absorption Range (cm⁻¹)

C-H (aromatic) 3050 - 3150

C-H (cyclopropyl) 2950 - 3050

C=N, C=C (aromatic ring) 1550 - 1600

C-O (ether)
1200 - 1250 (asymmetric), 1000 - 1050

(symmetric)

C-Br 500 - 600

Proposed Synthetic Pathway and Experimental
Protocol
A plausible and efficient method for the synthesis of 4-Bromo-2-cyclopropoxypyridine is the

Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide

with a suitable alkyl halide. In this case, the synthesis would proceed from 4-bromo-2-

hydroxypyridine and a cyclopropyl halide.
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Caption: Proposed synthetic workflow for 4-Bromo-2-cyclopropoxypyridine.

Experimental Protocol: Williamson Ether Synthesis
Reaction Setup: To a solution of 4-bromo-2-hydroxypyridine (1.0 eq) in anhydrous N,N-

dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0

°C.

Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to

room temperature and stir for an additional 1 hour. The formation of the sodium salt of 4-

bromo-2-hydroxypyridine should be observed.

Etherification: Cool the reaction mixture back to 0 °C and add cyclopropyl bromide (1.5 eq)

dropwise.

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b596339?utm_src=pdf-body-img
https://www.benchchem.com/product/b596339?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workup: Upon completion, quench the reaction by the slow addition of water at 0 °C. Extract

the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-
Bromo-2-cyclopropoxypyridine.

Characterization: The structure and purity of the final compound should be confirmed using

¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, and compared against the

predicted data.

Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of the synthesized

4-Bromo-2-cyclopropoxypyridine.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Bromo-2-
cyclopropoxypyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596339#spectroscopic-data-for-4-bromo-2-
cyclopropoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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